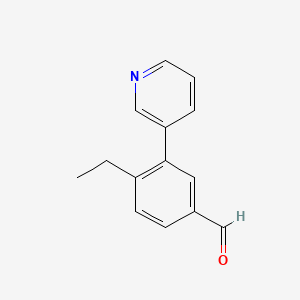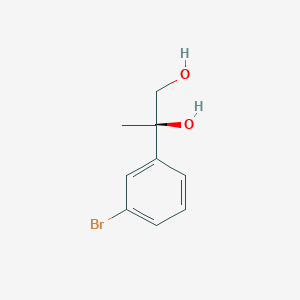![molecular formula C10H10N2O5 B8711984 1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene CAS No. 138528-19-5](/img/structure/B8711984.png)
1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene
Descripción general
Descripción
1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene is a chemical compound with a complex structure consisting of a benzene ring substituted with two nitro groups and a prop-2-en-1-yloxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene typically involves the nitration of a suitable benzene derivative followed by the introduction of the prop-2-en-1-yloxy methyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The prop-2-en-1-yloxy methyl group can also influence the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dinitrobenzene: A simpler analog with only nitro groups on the benzene ring.
1,3-Dinitro-5-methylbenzene: Similar structure but with a methyl group instead of the prop-2-en-1-yloxy methyl group.
1,3-Dinitro-5-ethoxybenzene: Similar structure but with an ethoxy group instead of the prop-2-en-1-yloxy methyl group.
Uniqueness
1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene is unique due to the presence of the prop-2-en-1-yloxy methyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions and applications that are not possible with simpler analogs.
Propiedades
Número CAS |
138528-19-5 |
|---|---|
Fórmula molecular |
C10H10N2O5 |
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
1,3-dinitro-5-(prop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C10H10N2O5/c1-2-3-17-7-8-4-9(11(13)14)6-10(5-8)12(15)16/h2,4-6H,1,3,7H2 |
Clave InChI |
BBXWMMQQHJETCD-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
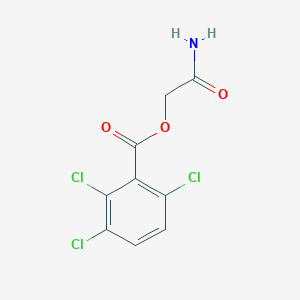
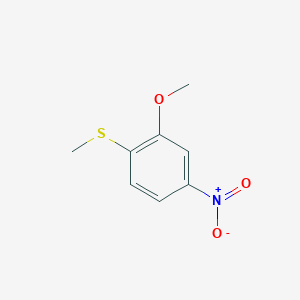
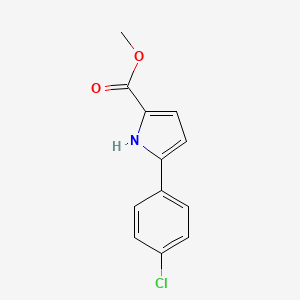
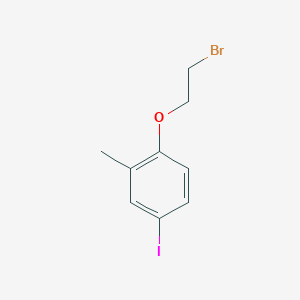
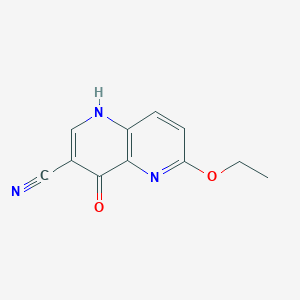
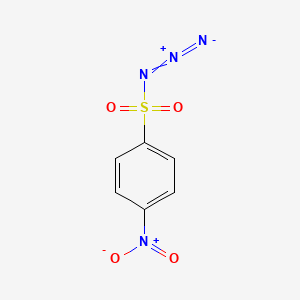
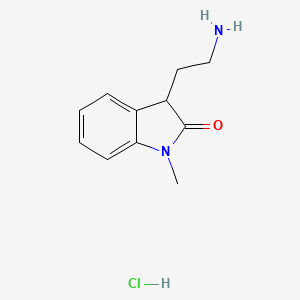
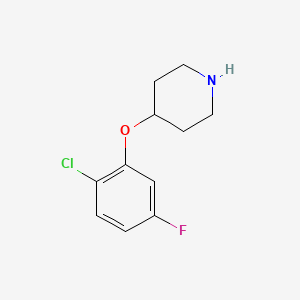
![4-Methylamino-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8711970.png)
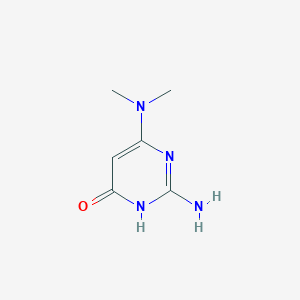
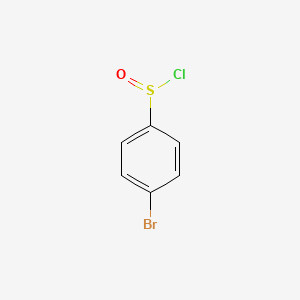
![6-Ethoxy-1-phenyl-1h-pyrrolo[3,2-b]pyridine](/img/structure/B8711990.png)
